![molecular formula C7H12S B14266759 3-[(2-Methylpropyl)sulfanyl]prop-1-yne CAS No. 176903-87-0](/img/structure/B14266759.png)
3-[(2-Methylpropyl)sulfanyl]prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylpropyl)sulfanyl]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfanyl group attached to a propyl chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne typically involves the reaction of propargyl bromide with 2-methylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.
Substitution: The sulfanyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Methylpropyl)sulfanyl]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne involves its interaction with molecular targets through the reactive alkyne group. The triple bond can participate in various addition reactions, forming covalent bonds with nucleophiles. The sulfanyl group can also undergo oxidation or substitution, leading to the formation of different functional groups that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl sulfide: Similar structure but lacks the 2-methylpropyl group.
3-(Methylsulfanyl)prop-1-yne: Similar structure but with a methyl group instead of the 2-methylpropyl group.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]prop-1-yne is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
176903-87-0 |
|---|---|
Fórmula molecular |
C7H12S |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
2-methyl-1-prop-2-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h1,7H,5-6H2,2-3H3 |
Clave InChI |
RKQUMJHDWGFQHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14266678.png)

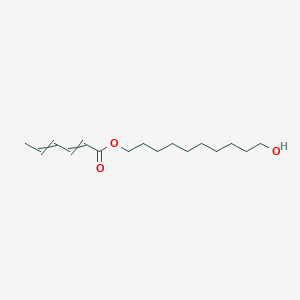
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
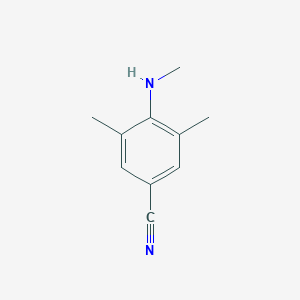
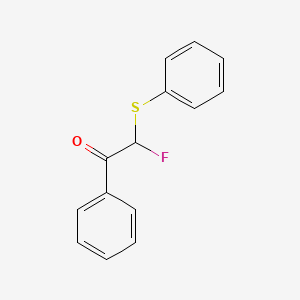
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
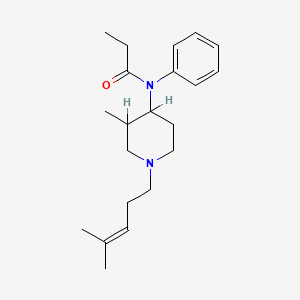
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
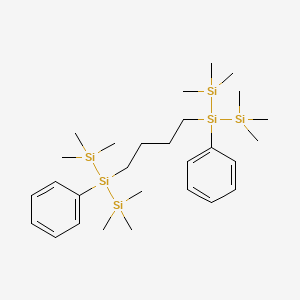
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
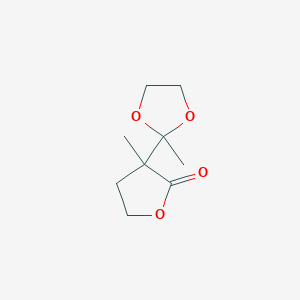
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
